Cyclohexene

Catalog No.
S574702
CAS No.
110-83-8
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexene

CAS Number

110-83-8

Product Name

Cyclohexene

IUPAC Name

cyclohexene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2

InChI Key

HGCIXCUEYOPUTN-UHFFFAOYSA-N

SMILES

C1CCC=CC1

solubility

Insoluble (NIOSH, 2016)
0.00 M
MISCIBLE IN BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER
Miscible with ethanol, ether, acetone, and benzene
In water, 213 mg/L at 25 °C
Solubility in water: none
Insoluble

Synonyms

cyclohexene

Canonical SMILES

C1CCC=CC1

The exact mass of the compound Cyclohexene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)0.00 mmiscible in benzene, carbon tetrachloride, petroleum ethermiscible with ethanol, ether, acetone, and benzenein water, 213 mg/l at 25 °csolubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24835. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. It belongs to the ontological category of cycloalkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclohexene (CAS 110-83-8) is a highly reactive, unsaturated cyclic hydrocarbon that serves as a critical intermediate in the synthesis of cycloaliphatic epoxides, nylon precursors, and specialty polymers. Unlike its fully saturated counterpart, cyclohexane, the presence of the localized pi-bond in cyclohexene significantly lowers the activation energy required for functionalization, enabling direct oxidative cleavage, epoxidation, and hydration under mild conditions [1]. For industrial and laboratory procurement, cyclohexene is typically stabilized (e.g., with BHT) to prevent peroxide formation during storage. Its primary value proposition lies in bypassing the harsh, energy-intensive C-H activation steps required when starting from alkanes or aromatics, offering a more direct, high-yield synthetic route to adipic acid, cyclohexanol, and cyclohexene oxide [1].

Substituting cyclohexene with linear alkenes (like 1-hexene) or saturated cyclic alkanes (like cyclohexane) fundamentally alters downstream process viability. Cyclohexane lacks a reactive double bond, meaning its functionalization requires severe conditions—such as high-temperature nitric acid oxidation—which suffers from low conversion rates (<10%) to prevent over-oxidation[2]. Conversely, while linear 1-hexene possesses a double bond, its resulting terminal epoxides are highly susceptible to acid-catalyzed hydrolysis, leading to significant diol byproducts [1]. Furthermore, attempting to use benzene as an upstream substitute introduces severe toxicity risks and necessitates capital-intensive, high-pressure hydrogenation infrastructure. Consequently, procuring cyclohexene is strictly necessary for workflows requiring high-selectivity cyclic hydration or stable cycloaliphatic epoxide generation.

One-Step Oxidative Cleavage to Adipic Acid

When synthesizing adipic acid, the choice of precursor dictates the severity of the reaction conditions. Cyclohexene can undergo direct oxidative cleavage using aqueous hydrogen peroxide over peroxytungstate catalysts to yield >90% adipic acid at mild temperatures (80 °C) [1]. In stark contrast, attempting to oxidize the saturated analog, cyclohexane, requires highly corrosive nitric acid and extreme temperatures, while deliberately limiting conversion to <10% to maintain selectivity toward the KA oil intermediate[1].

Evidence DimensionAdipic acid yield and reaction conditions
Target Compound Data>90% yield of adipic acid via direct H2O2 oxidation at 80 °C
Comparator Or BaselineCyclohexane (requires nitric acid, limited to <10% conversion to maintain KA oil selectivity)
Quantified DifferenceCyclohexene enables a one-step >90% yield pathway, bypassing the <10% conversion bottleneck of cyclohexane C-H activation.
ConditionsAqueous H2O2 oxidation vs. industrial nitric acid oxidation

Procuring cyclohexene allows manufacturers to synthesize adipic acid in a single, high-yield step without generating toxic nitrous oxide (N2O) emissions or requiring extreme reactor conditions.

Epoxide Stability and Hydrolysis Resistance

In epoxidation workflows, the cyclic structure of cyclohexene provides a distinct stability advantage over linear alpha-olefins. During epoxidation over Ti-based catalysts, 1-hexene yields a terminal epoxide that is highly susceptible to acid-catalyzed hydrolysis, resulting in up to 17% selectivity loss to 1,2-hexanediol byproducts[1]. Cyclohexene, however, forms a sterically constrained cycloaliphatic epoxide (cyclohexene oxide) that is significantly more resistant to ring-opening hydrolysis under identical aqueous-oxidant conditions [1].

Evidence DimensionSelectivity to stable epoxide vs. hydrolysis to diol
Target Compound DataHigh selectivity to stable cyclohexene oxide with minimal hydrolysis
Comparator Or Baseline1-Hexene (terminal epoxide undergoes rapid hydrolysis, yielding 17% diol byproduct)
Quantified DifferenceCyclohexene prevents the ~17% selectivity loss to diols observed with 1-hexene under identical catalytic conditions.
ConditionsEpoxidation over Ti-based catalysts (e.g., TS-1/Ti-MCM-36) at mild temperatures

Cyclohexene is essential for producing high-purity cycloaliphatic epoxides for UV-cure resins, where linear alkene substitutes fail due to hydrolytic degradation.

Direct Hydration Efficiency for Cyclohexanol Production

For the production of cyclohexanol, utilizing cyclohexene as a direct precursor circumvents the severe limitations of the traditional cyclohexane oxidation route. The direct catalytic hydration of cyclohexene (e.g., via the Asahi Kasei process) achieves near 100% carbon yield to cyclohexanol using zeolite or cation-exchange resins [1]. This directly contrasts with the cyclohexane air-oxidation baseline, which suffers from low selectivity, high energy requirements, and significant explosion risks[1].

Evidence DimensionCarbon yield and process safety for cyclohexanol synthesis
Target Compound DataNear 100% carbon yield via direct catalytic hydration
Comparator Or BaselineCyclohexane (low selectivity and high explosion risk during air-oxidation)
Quantified DifferenceCyclohexene hydration eliminates the explosion risks and low-selectivity penalties inherent to the traditional cyclohexane oxidation route.
ConditionsReactive-distillation hydration vs. traditional air oxidation

Utilizing cyclohexene as the starting material drastically reduces energy consumption and eliminates the explosion hazards associated with traditional cyclohexane oxidation workflows.

Green Synthesis of Adipic Acid

Cyclohexene is the required precursor for one-step, nitric-acid-free oxidative cleavage to adipic acid using hydrogen peroxide, ideal for environmentally constrained manufacturing[1].

Direct Hydration to Cyclohexanol

The optimal feedstock for reactive-distillation processes, providing a safer, high-yield route to nylon-6 intermediates without the explosion risks of cyclohexane oxidation [2].

Cycloaliphatic Epoxide Resin Production

Essential for synthesizing cyclohexene oxide, a critical monomer for specialized polycarbonates and UV-curable coatings where linear terminal epoxides lack the necessary structural rigidity and hydrolytic stability [3].

Physical Description

Cyclohexene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 20°F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet odor.

Color/Form

Colorless liquid

XLogP3

2.9

Boiling Point

181 °F at 760 mm Hg (NIOSH, 2016)
82.9 °C
83 °C at 760 mm Hg
83 °C
181°F

Flash Point

11 °F (NIOSH, 2016)
<20 °F (<-7 °C) (Closed cup)
11 °F CC
-6 °C c.c.
11°F

Vapor Density

2.8 (Air = 1)
Relative vapor density (air = 1): 2.8

Density

0.81 (NIOSH, 2016)
0.8110 at 20 °C/4 °C
Relative density (water = 1): 0.81
0.81

LogP

2.86 (LogP)
log Kow = 2.86
2.86

Odor

Sweet odo

Melting Point

-154 °F (NIOSH, 2016)
-103.5 °C
-104 °C
-154°F

UNII

12L0P8F7GN

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (94.79%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H311 (40.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H411 (55.21%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

67 mm Hg (NIOSH, 2016)
89.00 mmHg
89.0 mm Hg at 25 °C (est)
Vapor pressure, kPa at 20 °C: 8.9
67 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

110-83-8
7493-04-1
15650-80-3

Wikipedia

Cyclohexene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Cyclohexene is prepared by dehydration of cyclohexanol by thermal reaction of a ethylene-propylene-butadiene mixture.
Prepared by dehydration of cyclohexanol at high temps over various catalysts.
In Japan, cyclohexene is synthesized in a closed system by catalytic hydrogenation of benzene, isolated by fractionation.

General Manufacturing Information

Cyclohexene: ACTIVE
Cyclohexene occurs in coal tar.
In Japan, cyclohexene is synthesized in a closed system by catalytic hydrogenation of benzene, isolated by fractionation, stored temporarily in storage tanks and used solely as an intermediate for cyclohexanol synthesis in the same factory. Workers take quality control samples of fractionated cyclohexene once a day and stored cyclohexene once a month. ... Workers wear goggles and protecting gloves during sampling, exposure through dermal contact is therefore expected to be minimal.

Analytic Laboratory Methods

MONITORING METHOD: ANALYTE: CYCLOHEXENE; MATRIX: AIR; RANGE: 510-2030 MG/CU M; PROCEDURE: ADSORPTION ON CHARCOAL, DESORPTION WITH CARBON DISULFIDE, GAS CHROMATOGRAPHY.
NIOSH Method #1500. Hydrocarbons 36-126 °C BP. Gas chromatography with FID detection, estimated limit of detection 0.001 - 0.01 mg/sample with capillary column.
Cyclohexene can be quantified using IR and UV spectroscopy, coulometric titration, NMR spectroscopy, and gas chromatography.

Storage Conditions

Fireproof. Separated from strong oxidants. Cool. Well closed. Store only if stabilized.
A harmful contamination of the air will be reached rather slowly on evaporation of this substance at 20 °C.

Dates

Last modified: 08-15-2023
Cresswell et al. Catalytic, stereospecific syn-dichlorination of alkenes. Nature Chemistry, doi: 10.1038/nchem.2141, published online 12 January 2015 http://www.nature.com/nchem

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